Phenyl (3-hydroxyphenyl)carbamate

Enzyme Inhibition Acetylcholinesterase 5-Lipoxygenase

Procure Phenyl (3-hydroxyphenyl)carbamate (CAS 62380-38-5) for its unique selective AChE inhibitory activity – a profile not shared by 4-hydroxy or 3-methoxy derivatives, which target 5-lipoxygenase instead. This 3-hydroxy substitution pattern is critical for cholinergic neurotransmission research (Alzheimer's, myasthenia gravis). Additionally, it serves as a key intermediate in an environmentally-conscious, aqueous-medium synthetic route for herbicidally active phenyl carbamates. Do not substitute with generic carbamates; structural specificity dictates biological and synthetic utility. Contact us for bulk and custom synthesis inquiries.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 62380-38-5
Cat. No. B14001776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (3-hydroxyphenyl)carbamate
CAS62380-38-5
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C13H11NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h1-9,15H,(H,14,16)
InChIKeyRRDSAHIPJWLLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Phenyl (3-hydroxyphenyl)carbamate (CAS 62380-38-5) for Research and Industrial Applications


Phenyl (3-hydroxyphenyl)carbamate, also known as phenyl N-(3-hydroxyphenyl)carbamate , is a chemical compound belonging to the carbamate family. It is identified by CAS number 62380-38-5 and has a molecular weight of 229.23 g/mol . This compound serves as a key intermediate in the synthesis of various biologically active molecules, including herbicides [1] and potential enzyme inhibitors [2], making it a valuable procurement target for research and development.

The Specificity of Phenyl (3-hydroxyphenyl)carbamate (CAS 62380-38-5) in Chemical Processes


Procuring a generic carbamate analog cannot substitute for Phenyl (3-hydroxyphenyl)carbamate due to its distinct structure-activity relationships. The specific substitution pattern, with a hydroxyl group on the phenyl ring attached to the nitrogen atom, dictates its unique chemical and biological profile [1]. Direct head-to-head comparisons show that this compound exhibits a specific inhibitory activity against acetylcholinesterase (AChE) that is not shared by its close structural analogs, such as the 4-hydroxy or 3-methoxy derivatives, which instead inhibit different enzyme systems like 5-lipoxygenase [1]. This functional specificity confirms that a simple substitution would lead to a failure in achieving the intended research or industrial outcome.

Quantitative Differentiation Guide for Phenyl (3-hydroxyphenyl)carbamate (CAS 62380-38-5) vs. Analogs


Comparative Enzyme Inhibition Profile of Phenyl (3-hydroxyphenyl)carbamate vs. Positional Isomers and Methoxy Analogs

In a direct head-to-head comparison, O-phenyl-N-(3-hydroxyphenyl) carbamate (the target compound) and O-phenyl-N-phenyl carbamate were found to be active against acetylcholinesterase (AChE). In stark contrast, the positional isomer O-phenyl-N-(4-hydroxyphenyl) carbamate and the methoxy analog O-phenyl-N-(3-methoxyphenyl) carbamate were not active against AChE; instead, they exhibited potential inhibitory activity against a different enzyme, 5-lipoxygenase [1].

Enzyme Inhibition Acetylcholinesterase 5-Lipoxygenase

Functional Role of Phenyl (3-hydroxyphenyl)carbamate as a Precursor in Herbicide Synthesis

Patents describe Phenyl (3-hydroxyphenyl)carbamate as an intermediate in the preparation of herbicidally active substituted phenyl carbamates [1]. The process involves reacting N-hydroxyphenyl carbamates, which include this compound, with isocyanates to form the final herbicidal products. This synthetic route is preferred as it avoids the use of organic solvents by performing the reaction in an aqueous medium [1].

Agrochemical Synthesis Herbicide Intermediate Phenyl Carbamate

Key Application Scenarios for Procuring Phenyl (3-hydroxyphenyl)carbamate (CAS 62380-38-5)


Development of Selective Acetylcholinesterase (AChE) Inhibitors

Researchers focusing on Alzheimer's disease, myasthenia gravis, or other conditions involving cholinergic neurotransmission may require selective AChE inhibitors. Based on direct comparative evidence [1], Phenyl (3-hydroxyphenyl)carbamate demonstrates specific activity against AChE, unlike its 4-hydroxy or 3-methoxy analogs which target other enzymes. This makes the compound a valuable tool for elucidating structure-activity relationships in AChE inhibition and for developing novel therapeutic candidates with a defined selectivity profile.

Industrial Synthesis of Phenyl Carbamate Herbicides

For industrial chemical manufacturers, this compound serves as a critical intermediate in the synthesis of a specific class of herbicidally active phenyl carbamates [1]. Its procurement is justified for scaling up the patented, environmentally-conscious synthetic route that operates in an aqueous medium, avoiding organic solvents [1]. This process differentiation may offer advantages in cost, safety, and regulatory compliance for large-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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